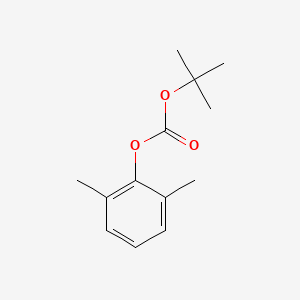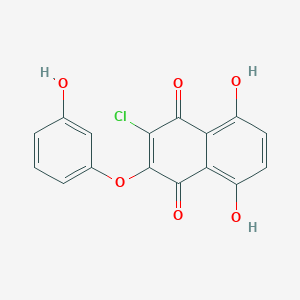![molecular formula C20H19NS2Si B14253784 [5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane CAS No. 376393-42-9](/img/structure/B14253784.png)
[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is a complex organic compound that features a biphenyl group, a thiophene ring, and a dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in the synthesis include organolithium reagents, transition metal catalysts, and silane derivatives. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product in high purity.
化学反应分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Thiourea and carbamate derivatives.
科学研究应用
Chemistry
In chemistry, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
作用机制
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the biphenyl and thiophene moieties can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
Uniqueness
Compared to similar compounds, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
属性
CAS 编号 |
376393-42-9 |
|---|---|
分子式 |
C20H19NS2Si |
分子量 |
365.6 g/mol |
IUPAC 名称 |
isothiocyanatomethyl-dimethyl-[5-(4-phenylphenyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H19NS2Si/c1-24(2,15-21-14-22)20-13-12-19(23-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,15H2,1-2H3 |
InChI 键 |
FDIVPYXPFPOKQF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CN=C=S)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


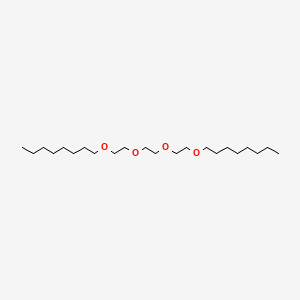
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
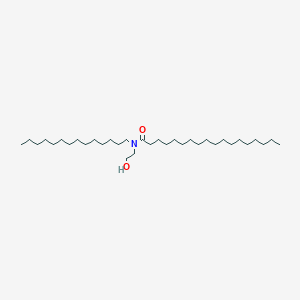
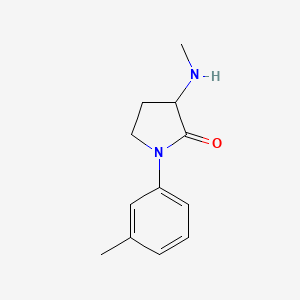
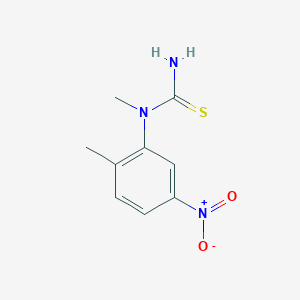
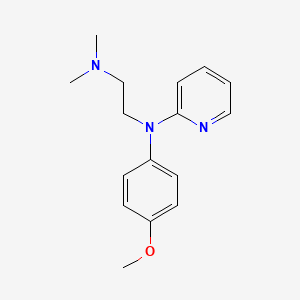
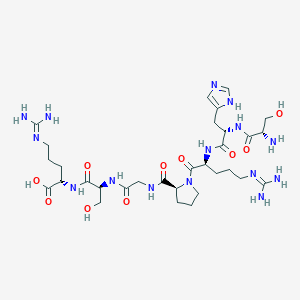
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
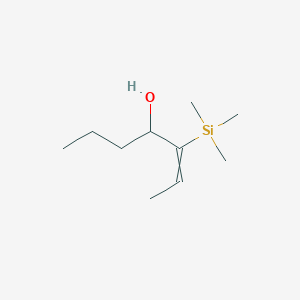
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
